2,2-Dibenzyloxirane
Description
Properties
CAS No. |
41979-18-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,2-dibenzyloxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-14(8-4-1)11-16(13-17-16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
GKEGVBQPRXBYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyloxirane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydroxide to form benzyl alcohol, which is then treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then react with an epoxide, such as epichlorohydrin, to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Nucleophilic Attack
The electron-deficient oxirane ring undergoes regioselective ring-opening with nucleophiles:
Acidic Conditions (SN1-like):
-
Mechanism : Protonation → carbocation formation → nucleophilic attack at more substituted carbon.
Basic Conditions (SN2):
Bromination
Benzylic C–H bonds undergo radical bromination using NBS (N-bromosuccinimide):
(Selectivity: 94%) .
Mechanism:
-
Initiation : NBS generates Br- radicals.
-
Propagation : Abstraction of benzylic H → dibenzyl radical.
Oxidation
KMnO₄ oxidizes benzylic positions to ketones:
(Yield: 82%) .
Polymerization and Crosslinking
2,2-Dibenzyloxirane participates in anionic ring-opening polymerization (AROP) with initiators like KOtBu:
Table 2: Polymerization Data
| Initiator | Temp (°C) | Mₙ (g/mol) | Đ (Dispersity) |
|---|---|---|---|
| KOtBu | 60 | 12,500 | 1.21 |
| LiClO₄ | 80 | 8,300 | 1.45 |
The resulting polyethers exhibit
and thermal stability up to 220°C .
Scientific Research Applications
2,2-Dibenzyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,2-Dibenzyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols. This interaction is crucial for understanding the metabolism and detoxification of epoxides in living organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,2-Dibenzyloxirane with other epoxides and benzyl-substituted compounds, drawing parallels to the reactivity and applications highlighted in the evidence.
Table 1: Key Properties of Selected Epoxides
Reactivity Comparison
- Steric Effects : The benzyl groups in this compound likely hinder nucleophilic attacks compared to smaller epoxides (e.g., ethylene oxide), directing reactivity to less hindered sites. This contrasts with dimethyldioxirane, where methyl groups enhance oxidative capacity without significant steric limitations .
- Electronic Effects : Electron-donating benzyl groups may reduce the electrophilicity of the oxirane ring compared to electron-deficient epoxides (e.g., styrene oxide), slowing reactions with weak nucleophiles.
Q & A
Basic: What are the established synthetic routes for 2,2-Dibenzyloxirane, and what methodological considerations are critical for reproducibility?
Answer:
The most common synthetic approach involves the epoxidation of 1,2-dibenzylalkenes using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO). Key considerations include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent side reactions .
- Workup : Neutralize excess oxidizing agents with sodium thiosulfate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Optimization : Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and adjust stoichiometry based on substrate reactivity.
Advanced: How can stereochemical control be achieved during the synthesis of this compound derivatives?
Answer:
Stereoselective epoxidation requires chiral catalysts or auxiliaries:
- Sharpless Epoxidation : Utilize titanium-based catalysts with tartrate ligands for enantioselective oxidation of allylic alcohols (if applicable) .
- Analytical Validation : Confirm stereochemistry via NMR coupling constants (e.g., vicinal -values) or single-crystal X-ray diffraction.
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers.
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : NMR should show characteristic oxirane carbons at ~50–60 ppm, with benzyl protons as multiplets in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H] (calculated for : 224.1201).
- IR Spectroscopy : Validate epoxy C-O stretching at ~1250 cm and aromatic C-H stretches near 3000 cm .
Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?
Answer:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., 25°C, dry DCM).
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water) to verify ≥98% purity; impurities may skew reactivity .
- Cross-Validation : Compare results across multiple analytical methods (e.g., kinetic studies via NMR and calorimetry).
Basic: What safety protocols are mandatory when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for ventilation .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .
- Storage : Keep in amber glass vials under argon at –20°C to prevent oxidation .
Advanced: How does this compound behave under thermal stress, and what decomposition pathways are observed?
Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C, releasing CO and benzaldehyde derivatives (confirmed via GC-MS) .
- Kinetic Studies : Use differential scanning calorimetry (DSC) to determine activation energy () for degradation.
- Mitigation : Add stabilizers (e.g., BHT) during long-term storage to suppress radical-mediated pathways.
Basic: What role does this compound play as a building block in organic synthesis?
Answer:
It serves as a precursor for:
- Ring-Opening Reactions : Nucleophilic attack at the oxirane carbon generates diols or ethers (e.g., with Grignard reagents) .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids to form polycyclic architectures.
- Pharmaceutical Intermediates : Used in synthesizing β-blockers or antifungal agents via regioselective functionalization.
Advanced: What methodologies are employed to study the mechanistic pathways of this compound ring-opening reactions?
Answer:
- Isotopic Labeling : Introduce at the oxirane oxygen to track nucleophilic attack sites via MS .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of / isotopologues to infer mechanism (e.g., SN2 vs. radical).
Basic: How should researchers design experiments to assess the stability of this compound in solution?
Answer:
- Accelerated Stability Testing : Store solutions in DMSO-d6 or CDCl3 at 40°C for 7 days; monitor degradation via NMR .
- Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products with GC-MS.
Advanced: What strategies mitigate epimerization during functionalization of this compound derivatives?
Answer:
- Low-Temperature Reactions : Conduct reactions at –78°C (dry ice/acetone bath) to suppress racemization.
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to sterically hinder reactive sites.
- Chiral Stationary Phases : Use Supercritical Fluid Chromatography (SFC) to separate diastereomers post-synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
